molecular formula C14H11ClN2O3 B5705291 N-[(E)-3-amino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-3-amino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5705291
M. Wt: 290.70 g/mol
InChI Key: ZBRIBDAEGQBVDG-DHZHZOJOSA-N
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Description

N-[(E)-3-amino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, an amide group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-amino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the reaction time. The purification process typically involves crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-amino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(E)-3-amino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-3-amino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-amino-1-(2-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
  • N-[(E)-3-amino-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
  • N-[(E)-3-amino-1-(2-methylphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Uniqueness

N-[(E)-3-amino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(E)-3-amino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-10-5-2-1-4-9(10)8-11(13(16)18)17-14(19)12-6-3-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRIBDAEGQBVDG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)N)NC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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